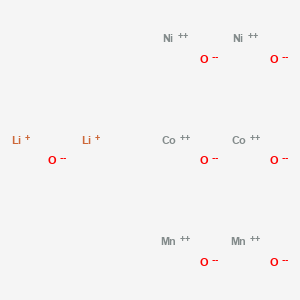
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilithium cobalt(2+) manganese(2+) nickel(2+) oxygen(2-) is a mixed metal oxide compound commonly used in lithium-ion batteries. This compound, often referred to as lithium nickel manganese cobalt oxide, is known for its high energy density and stability, making it a popular choice for use in electric vehicles and portable electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dilithium cobalt(2+) manganese(2+) nickel(2+) oxygen(2-) typically involves a co-precipitation method. In this process, solutions of lithium, cobalt, manganese, and nickel salts are mixed under controlled pH conditions to form a precursor. This precursor is then calcined at high temperatures to produce the final oxide material .
Industrial Production Methods: Industrial production of this compound often involves large-scale co-precipitation followed by high-temperature calcination. The process is optimized to ensure uniform particle size and composition, which are critical for the performance of the final battery material .
Chemical Reactions Analysis
Types of Reactions: Dilithium cobalt(2+) manganese(2+) nickel(2+) oxygen(2-) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the compound’s function as a battery cathode material .
Common Reagents and Conditions: Common reagents used in these reactions include lithium salts, transition metal salts, and reducing agents. The reactions typically occur under controlled temperatures and atmospheres to ensure the stability and performance of the material .
Major Products Formed: The major products formed from these reactions include various lithium metal oxides, which are used as cathode materials in lithium-ion batteries. These products are characterized by their high energy density and stability .
Scientific Research Applications
Dilithium cobalt(2+) manganese(2+) nickel(2+) oxygen(2-) has numerous scientific research applications. In chemistry, it is studied for its electrochemical properties and potential use in advanced battery technologies. In biology and medicine, research is focused on its potential use in medical devices and drug delivery systems. Industrial applications include its use in electric vehicles, portable electronics, and renewable energy storage systems .
Mechanism of Action
The mechanism by which dilithium cobalt(2+) manganese(2+) nickel(2+) oxygen(2-) exerts its effects involves the intercalation and deintercalation of lithium ions. During battery operation, lithium ions move in and out of the compound’s layered structure, facilitating the storage and release of electrical energy. This process is highly efficient and contributes to the compound’s high energy density and stability .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include lithium cobalt oxide, lithium manganese oxide, and lithium nickel oxide. These compounds share similar structures and electrochemical properties but differ in their specific compositions and performance characteristics .
Uniqueness: What sets dilithium cobalt(2+) manganese(2+) nickel(2+) oxygen(2-) apart is its balanced combination of high energy density, stability, and cost-effectiveness. The inclusion of multiple transition metals allows for fine-tuning of the material’s properties, making it a versatile and highly efficient battery material .
Properties
CAS No. |
193215-96-2 |
|---|---|
Molecular Formula |
Co2Li2Mn2Ni2O7 |
Molecular Weight |
471.1 g/mol |
IUPAC Name |
dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) |
InChI |
InChI=1S/2Co.2Li.2Mn.2Ni.7O/q2*+2;2*+1;4*+2;7*-2 |
InChI Key |
FGGMMDCONZKOHF-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Co+2].[Co+2].[Ni+2].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


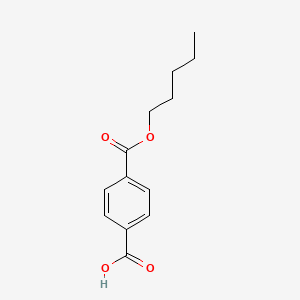

![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)
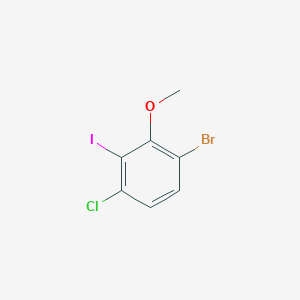
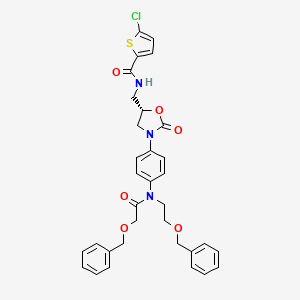
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)

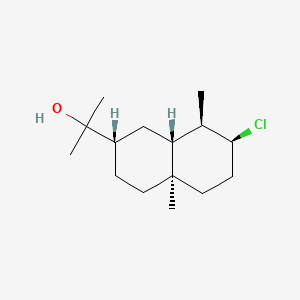
![2-[(E)-[3-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B13431589.png)
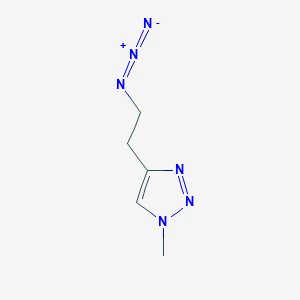
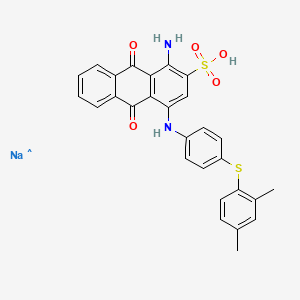

![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate](/img/structure/B13431609.png)
